Product packaging for Aureobasidin E(Cat. No.:CAS No. 144302-34-1)

Aureobasidin E

Cat. No.: B14286059
CAS No.: 144302-34-1
M. Wt: 1117.4 g/mol
InChI Key: CCOLHNQBJDUNIC-IJYBSRRDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aureobasidin E is a cyclic depsipeptide antifungal antibiotic and a member of the aureobasidin family, which are natural products isolated from the filamentous fungus Aureobasidium pullulans . Like the prominent compound Aureobasidin A, the aureobasidin family exhibits potent, broad-spectrum antifungal activity and represents a valuable tool for researching novel antifungal mechanisms . The primary molecular target of the aureobasidin family is the enzyme inositol phosphorylceramide (IPC) synthase, which is encoded by the AUR1 gene in yeast . This enzyme is essential for fungal sphingolipid biosynthesis but is absent in mammalian cells, making it a promising and selective target for antifungal drug discovery . Aureobasidin A, the lead compound, inhibits this enzyme at nanomolar concentrations, leading to the accumulation of ceramide and subsequent fungal cell death . This compound has been identified as one of the most potent congeners within the aureobasidin family . A key structural feature of this compound, as revealed by crystal structure analysis, is a rigid molecular conformation stabilized by three intramolecular hydrogen bonds, which is likely responsible for its biological activity . Researchers can utilize this compound as a selective biochemical probe to study sphingolipid metabolism in fungi and to investigate fungal pathogenicity. Its properties also support its use in the development of novel antifungal agents and in resistance studies. Please note: This product is intended for research purposes only and is not approved for use in humans, diagnostics, or any therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H92N8O12 B14286059 Aureobasidin E CAS No. 144302-34-1

Properties

CAS No.

144302-34-1

Molecular Formula

C60H92N8O12

Molecular Weight

1117.4 g/mol

IUPAC Name

(6S,9S,12R,15S,18S,21S,24S,27S)-6-benzyl-12,24-bis[(2R)-butan-2-yl]-3-[(S)-hydroxy(phenyl)methyl]-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone

InChI

InChI=1S/C60H92N8O12/c1-17-37(9)44-56(75)64(13)45(35(5)6)52(71)61-41(32-34(3)4)55(74)67(16)50(60(11,12)79)59(78)80-49(38(10)18-2)58(77)65(14)46(36(7)8)53(72)62-42(33-39-26-21-19-22-27-39)54(73)66(15)47(48(69)40-28-23-20-24-29-40)57(76)68-31-25-30-43(68)51(70)63-44/h19-24,26-29,34-38,41-50,69,79H,17-18,25,30-33H2,1-16H3,(H,61,71)(H,62,72)(H,63,70)/t37-,38-,41+,42+,43+,44+,45+,46+,47?,48+,49-,50-/m1/s1

InChI Key

CCOLHNQBJDUNIC-IJYBSRRDSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N(C(C(=O)N2CCC[C@H]2C(=O)N1)[C@H](C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)[C@H](C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)C(C3=CC=CC=C3)O)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C

Origin of Product

United States

Molecular Structure and Conformational Analysis

Elucidation of the Aureobasidin E Molecular Framework and Peptide Linkages

This compound is a cyclic depsipeptide, a class of compounds characterized by a ring structure containing both peptide (amide) and ester bonds. Its framework is composed of amino acid and hydroxy acid residues. The precise sequence and linkages were determined through a combination of techniques, including 2D NMR spectroscopy. researchgate.net

The constituent residues of this compound are linked in a specific sequence, forming a macrocyclic structure. While sharing similarities with other aureobasidins like Aureobasidin A, it possesses distinct structural features. The core structure consists of eight amino acids and one hydroxy acid. nih.gov

Spectroscopic and Crystallographic Studies on this compound Conformation

The three-dimensional conformation of this compound has been meticulously investigated using both solid-state and solution-state techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net These studies have revealed a remarkably stable and well-defined conformation that is believed to be essential for its biological function. rsc.orgnih.gov

X-ray diffraction analysis of this compound crystals revealed an "arrowhead-like" conformation. researchgate.netnih.gov This distinct shape is a common feature observed in related aureobasidins, such as Aureobasidin A, suggesting it is an energetically stable and biologically important form. researchgate.netnih.gov The crystal structure of this compound belongs to the monoclinic space group P2(1). researchgate.net

Intramolecular Hydrogen Bonding Network and Conformational Stability

A critical factor in the stabilization of this compound's conformation is an extensive network of intramolecular hydrogen bonds. rsc.org X-ray analysis has definitively shown that the molecule's structure is rigidly held by three transannular N-H···O=C hydrogen bonds. researchgate.netrsc.orgnih.gov These bonds create a stable framework, contributing to the formation of secondary structures such as an antiparallel β-sheet, a β-turn, and a γ-turn. researchgate.netnih.gov

The presence of these intramolecular hydrogen bonds is a key contributor to the conformational stability of the molecule. rsc.orgresearchgate.net This stability is crucial, as a well-defined conformation is often a prerequisite for specific molecular interactions, such as those with biological targets. The hydrogen-bonded network effectively reduces the conformational flexibility of the macrocycle, locking it into its biologically active shape. acs.org

Table 1: Key Structural Features of this compound Conformation
Structural FeatureObservationPrimary Method of DeterminationReference
Overall ConformationArrowhead-likeX-ray Crystallography, NMR Spectroscopy researchgate.netnih.gov
Key Peptide BondβHOMePhe-Pro bond is cis in solution (CDCl₃)NMR Spectroscopy (NOE) researchgate.netresearchgate.net
Intramolecular H-BondsThree stable N-H···O=C bondsX-ray Crystallography rsc.orgnih.gov
Stabilizes β-sheet, β-turn, and γ-turn structuresX-ray Crystallography, Molecular Modeling researchgate.netnih.gov
State ComparisonMore flexible and rounded in solution than in solid stateNMR Spectroscopy, X-ray Crystallography researchgate.net

Insights from Molecular Modeling and Comparative Conformational Analysis within Aureobasidins

Molecular modeling and energy calculations have provided further insights into the conformational properties of the aureobasidin family. researchgate.netnih.gov These computational studies complement experimental data from X-ray crystallography and NMR, helping to explain the structural significance of specific chemical features. nih.gov

Comparative analysis shows that the arrowhead-like conformation is a conserved feature among bioactive aureobasidins, including Aureobasidin A and E. researchgate.netnih.gov This suggests that this specific three-dimensional arrangement is a key determinant for their biological activity. nih.gov In Aureobasidin A, the β-hydroxy-N-methyl-l-valine residue, which is known to be indispensable for its activity, is located at the tip of this arrowhead structure. nih.gov A similar positioning of key residues is observed in this compound. researchgate.net

Molecular modeling has also been employed to investigate the conformational differences between various aureobasidin analogs. researchgate.net These studies help in understanding the structure-activity relationships within this class of compounds. For example, computational tools like ForceGen have been used for conformational analysis, highlighting the complexity of these macrocycles and the importance of using techniques like NMR-driven computational approaches to elucidate elusive conformations, such as the cis-Proline rotamers of Aureobasidin A. researchgate.netacs.org

Influence of N-Methylation on this compound Conformation

A distinctive structural characteristic of aureobasidins, including this compound, is the high degree of N-methylation on the peptide backbone. nih.gov In Aureobasidin A, for instance, four out of the seven amide bonds are N-methylated. nih.gov This extensive N-methylation has a profound impact on the molecule's conformation and physical properties. nih.govpnas.org

The presence of N-methyl groups restricts the rotation around the C-N amide bond, thereby reducing the number of possible conformations the peptide can adopt. nih.gov This steric hindrance favors a more rigid and well-defined structure. nih.gov Molecular modeling studies on Aureobasidin A analogs, where N-methylated amide bonds were systematically replaced with standard amide bonds, resulted in conformers that differed significantly from the native arrowhead shape, even though they were also stabilized by three intramolecular hydrogen bonds. researchgate.netnih.gov

This finding strongly suggests that the high level of N-methylation is necessary to force the molecule into its unique and biologically active conformation. researchgate.netnih.gov By limiting conformational freedom, N-methylation ensures that the molecule predominantly exists in a single, well-defined shape, which is crucial for its interaction with its biological target. nih.gov Furthermore, backbone N-methylation is a known strategy in peptide chemistry to improve membrane permeability by masking polar N-H groups, a feature that can be influenced by the peptide's conformation. nih.govpnas.org The conformation of the cyclic peptide can dictate which N-H groups are exposed and thus available for methylation. nih.gov

Producing Organisms: Aureobasidium pullulans Strains as a Source of Aureobasidins

Aureobasidins, including this compound, are a class of antifungal cyclic depsipeptide antibiotics produced by the black yeast-like fungus Aureobasidium pullulans. vulcanchem.comgoogle.comjst.go.jp This ubiquitous microorganism is found in a wide range of environments, from the phyllosphere of plants to extreme locations, demonstrating significant adaptability. mdpi.comnih.gov A. pullulans is known for its metabolic versatility, producing a plethora of compounds such as the polysaccharide pullulan, various enzymes, and other secondary metabolites like liamocins and exophilins. mdpi.comnih.gov

The production of aureobasidins is not a universal trait among all A. pullulans strains. nih.gov Specific strains, such as A. pullulans R106, have been identified as producers of a range of aureobasidins, designated A through R. google.comjst.go.jp These closely related structures suggest a common biosynthetic origin with variations introduced by the producing strain's specific enzymatic machinery. The isolation of these compounds typically involves fermentation of the producing strain followed by extraction from the culture broth. jst.go.jp While Aureobasidin A is the most extensively studied member of this family, this compound is a recognized structural relative, also originating from this fungal species. google.comresearchgate.net

Producing OrganismCompound ClassNotable ExamplesReference
Aureobasidium pullulansAureobasidinsAureobasidin A, this compound vulcanchem.comgoogle.com

Biosynthetic Pathway Elucidation for Aureobasidins

The biosynthesis of aureobasidins is a complex process that occurs independently of ribosomal protein synthesis. wikipedia.org Like many other fungal peptide antibiotics, aureobasidins are assembled via large, multifunctional enzymes known as non-ribosomal peptide synthetases (NRPSs). vulcanchem.comnih.gov This pathway allows for the incorporation of non-proteinogenic amino acids and modifications that contribute to the structural diversity and biological activity of the final molecule. vulcanchem.comwikipedia.org

Non-ribosomal peptide synthetases (NRPSs) are modular enzymatic assembly lines responsible for the synthesis of the peptide backbone of aureobasidins. nih.govd-nb.info Each module within an NRPS is typically responsible for the recognition, activation, and incorporation of a single amino acid into the growing peptide chain. d-nb.infonih.gov

The core domains of a typical NRPS module include:

Adenylation (A) domain: Selects and activates a specific amino acid substrate as an aminoacyl adenylate. nih.govd-nb.info

Thiolation (T) domain (or Peptidyl Carrier Protein, PCP): Covalently binds the activated amino acid via a phosphopantetheinyl arm. nih.govd-nb.info

Condensation (C) domain: Catalyzes the formation of a peptide bond between the amino acid on its own module and the growing peptide chain tethered to the previous module. nih.govd-nb.info

Additional domains can be present to modify the amino acids, such as:

N-methyltransferase (M) domain: Adds a methyl group to the amide nitrogen of the peptide bond. nih.gov The tetra-N-methylated structure of aureobasidins indicates the crucial role of this domain. researchgate.net

Epimerization (E) domain: Converts L-amino acids to their D-isomers. nih.gov

The final release and cyclization of the peptide from the NRPS complex in fungi is often catalyzed by a terminal condensation-like (CT) domain, which facilitates an intramolecular reaction to form the cyclic depsipeptide structure. nih.gov

The genes encoding the enzymes for secondary metabolite biosynthesis in fungi are typically organized into biosynthetic gene clusters (BGCs). nih.govnih.gov For aureobasidins, research has led to the characterization of the gene cluster responsible for Aureobasidin A production in A. pullulans strain BP-1938. secondarymetabolites.org This cluster is centered around a single, massive intronless gene, aba1, which encodes the Aureobasidin A biosynthesis complex. nih.govsecondarymetabolites.org

The aba1 gene is notable for its size, encoding a protein of 11,659 amino acids. nih.gov Analysis of this protein reveals the modular architecture typical of an NRPS, with distinct domains predicted to be responsible for incorporating each of the specific amino acid and hydroxy acid precursors of Aureobasidin A. secondarymetabolites.org However, genomic sequencing of four different varieties of A. pullulans revealed that none of them contained homologues of the aba1 gene, underscoring that the ability to produce these compounds is strain-specific. nih.gov While the specific gene cluster for this compound has not been explicitly detailed, it is presumed to be highly homologous to the aba1 cluster, with variations accounting for the structural differences between Aureobasidin A and E. vulcanchem.com

GeneEncoded ProteinFunctionOrganism/StrainReference
aba1Aureobasidin A biosynthesis complex (NRPS)Synthesizes the cyclic depsipeptide backbone of Aureobasidin AA. pullulans BP-1938, R106 nih.govsecondarymetabolites.org

The biosynthesis of an aureobasidin molecule is a sequential process catalyzed by the domains of the NRPS complex. Key steps include:

Amino Acid Activation: The A-domains select specific precursors, including non-standard amino acids like β-hydroxy-N-methyl-L-phenylalanine, and activate them using ATP. vulcanchem.com

Thiolation and Elongation: The activated precursors are transferred to the T-domains, and the C-domains catalyze the stepwise formation of peptide bonds, elongating the chain according to the modular organization of the NRPS. nih.gov

Modification: Embedded M-domains catalyze N-methylation at specific residues during the elongation process. vulcanchem.comnih.gov

Cyclization and Release: Upon completion of the linear peptide, a terminal domain catalyzes an intramolecular esterification (forming a depside bond) to cyclize the molecule and release it from the enzyme complex. vulcanchem.comnih.gov This step is critical for forming the macrocyclic structure characteristic of aureobasidins.

Genetic Engineering Approaches for Enhanced Biosynthesis and Analog Production

The elucidation of the genetic basis for aureobasidin production opens avenues for genetic engineering. oup.com By manipulating the biosynthetic gene cluster, it is possible to enhance the yield of the natural compound or to generate novel analogs with potentially improved properties. acs.org These strategies often involve the overexpression of key genes or the modification of the NRPS domains. nih.gov

Characterization of the aba1 gene cluster provides a direct target for manipulation. secondarymetabolites.org Knowledge of the modular nature of the encoded NRPS allows for a technique known as "domain swapping," where domains from different NRPS modules can be exchanged to alter the final product. For example, replacing an A-domain could lead to the incorporation of a different amino acid at a specific position in the peptide ring. nih.gov

Furthermore, novel chemistry has been developed to modify the native Aureobasidin A molecule, for instance, through iridium-catalyzed borylation of the phenylalanine residues. acs.org While this is a chemical modification approach, the insights gained can guide genetic engineering strategies to produce analogs directly. By understanding the structure-function relationships, targeted mutations could be introduced into the aba1 gene or its homologues to create new aureobasidin derivatives with altered antifungal spectrums or increased potency. acs.org

This article focuses exclusively on the chemical compound this compound, with a specific emphasis on its biosynthesis and genetic determinants. The information presented is based on current scientific understanding and research findings.

Note on Homology: Direct research on the transcriptional regulation of this compound is limited. However, due to its structural and biosynthetic similarity to the well-studied Aureobasidin A, the regulatory mechanisms governing the aba1 gene cluster are presented here as a presumptive model for this compound biosynthesis. vulcanchem.comnih.gov

Biosynthesis and Genetic Determinants

Transcriptional Regulation of Biosynthetic Genes

The production of complex secondary metabolites like Aureobasidin E in filamentous fungi is tightly controlled at the genetic level. Transcriptional regulation, the process of controlling which genes are expressed and at what rate, is a primary mechanism for modulating the output of biosynthetic gene clusters (BGCs). This regulation ensures that the fungus produces the compound at the appropriate time and in response to specific environmental or developmental cues.

The core of aureobasidin biosynthesis is the aba1 gene, a massive, intronless open reading frame that codes for a multi-modular non-ribosomal peptide synthetase (NRPS). nih.gov The regulation of this key gene, and potentially others in the BGC, is critical for the synthesis of the final product. While the specific BGC for this compound has not been definitively characterized, the cluster for Aureobasidin A (MIBiG accession: BGC0000307) serves as the primary model. vulcanchem.comsecondarymetabolites.org This cluster is notably lacking an annotated pathway-specific transcription factor, suggesting that its regulation likely depends on global transcription factors or regulators located elsewhere in the genome. secondarymetabolites.org

Research into the fungus Aureobasidium pullulans has identified numerous transcription factors that control various metabolic pathways, which may also influence aureobasidin production. mdpi.com Fungal gene expression is often orchestrated by complex signaling pathways that respond to internal and external stimuli, such as nutrient availability, pH, temperature, and cellular stress. researchgate.net For instance, the cell wall integrity (CWI) pathway, which involves transcription factors like RlmA, MsnA, and CrzA in Aspergillus niger, is activated in response to Aureobasidin A, indicating a link between the compound's effects and cellular stress response regulation. researchgate.net

Putative promoter elements have been identified upstream of the aba1 gene's start codon, which serve as binding sites for transcription factors that initiate or repress gene expression. nih.gov The identification of these regulatory proteins is an active area of research, often employing techniques like yeast one-hybrid (Y1H) screening. yeasenbio.comoup.comresearchgate.net In a Y1H system, a promoter sequence (the "bait") is used to screen a library of potential DNA-binding proteins (the "prey"), with interaction leading to the activation of a reporter gene, such as one conferring resistance to Aureobasidin A. yeasenbio.comtakarabio.com

The table below summarizes key transcription factor families found in Aureobasidium spp. and their established roles, highlighting potential candidates for the regulation of the this compound biosynthetic gene cluster.

Table 1: Potential Regulatory Transcription Factors in Aureobasidium spp.
Transcription Factor FamilyKnown/Putative Function in FungiPotential Role in this compound RegulationReference
bZIP (basic leucine (B10760876) zipper)Regulators of primary and secondary metabolism, stress response. Some are involved in siderophore biosynthesis.Could link nutrient sensing (e.g., iron availability) to the initiation of aureobasidin synthesis. d-nb.info
C2H2 Zinc FingerDiverse roles including developmental processes and regulation of secondary metabolite clusters (e.g., melanin).May act as a pathway-specific or pleiotropic regulator of the aureobasidin BGC. mdpi.com
GATA-typeInvolved in nitrogen metabolism regulation and control of other pathways, such as pullulan biosynthesis in A. melanogenum.Could regulate aureobasidin production in response to nitrogen availability. nih.gov
bHLH (basic helix-loop-helix)Control a wide range of cellular processes. In plants and some fungi, they regulate specific secondary metabolite pathways.May form complexes with other factors to fine-tune the expression of the aba1 gene. oup.commdpi.com

Research Findings

Detailed analysis of the genetic architecture of Aureobasidium pullulans has provided insights into the regulatory landscape governing secondary metabolism. While direct evidence for this compound is pending, studies on related compounds and pathways offer a strong foundation for future research.

  • Promoter Analysis: The region upstream of the aba1 open reading frame contains putative promoter and translation start elements essential for transcription. nih.gov A consensus poly(A) addition signal was also identified downstream of the termination codon, indicating standard eukaryotic gene processing. nih.gov
  • Gene Disruption Studies: Targeted disruption of the aba1 gene, specifically by replacing a biosynthetic module with a hygromycin resistance cassette, resulted in the complete cessation of Aureobasidin A production. nih.gov This definitively links the aba1 gene to aureobasidin synthesis and validates it as a key target for transcriptional control. nih.gov
  • Comparative Genomics: Genomic sequencing of different Aureobasidium pullulans varieties has revealed that the aba1 gene is not a universal trait among all strains. nih.gov This suggests that the presence and regulation of the aureobasidin BGC are strain-specific and may be subject to distinct evolutionary pressures. nih.gov
  • Global Regulatory Networks: In other fungi, the production of non-ribosomal peptides is often linked to global regulators that respond to environmental stress. In Saccharomyces cerevisiae, overexpression of the PDR16 gene, which encodes a phosphatidylinositol transfer protein, was found to confer resistance to Aureobasidin A, suggesting a link between lipid homeostasis, stress response, and the compound's regulatory network. oup.com
  • The table below outlines the key genetic elements associated with the aureobasidin biosynthetic cluster and their functions as determined by research on Aureobasidin A.

    Table 2: Characterized Genetic Elements of the Aureobasidin Biosynthetic Locus
    Genetic ElementDescriptionFunction in BiosynthesisReference
    aba1 GeneA 34,980 bp intronless open reading frame (ORF).Encodes the core non-ribosomal peptide synthetase (NRPS) responsible for assembling the peptide backbone of Aureobasidin A. nih.gov
    Promoter RegionThe DNA sequence located upstream of the aba1 ORF.Contains binding sites for transcription factors to initiate the expression of the aba1 gene. nih.gov
    Biosynthetic ModulesNine distinct modules within the Aba1 protein, each responsible for incorporating a specific amino acid or precursor.Catalyze the step-by-step assembly of the aureobasidin molecule. nih.govsecondarymetabolites.org
    Adenylation (A) DomainsSpecific domains within eight of the nine modules.Recognize and activate the specific amino acid to be incorporated into the peptide chain. nih.govd-nb.info

    Mechanism of Antifungal Action

    Identification of the Primary Molecular Target: Inositol (B14025) Phosphorylceramide (IPC) Synthase

    The primary molecular target of the aureobasidin class of antifungals is Inositol Phosphorylceramide (IPC) synthase. acs.orgresearchgate.netvulcanchem.com This enzyme is crucial for the biosynthesis of sphingolipids, which are essential components of fungal cell membranes. acs.orgresearchgate.net IPC synthase, encoded by the AUR1 gene in yeast, catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to ceramide, forming inositol phosphorylceramide. acs.orgagriculturejournals.cz This step is a critical and divergent point in the sphingolipid synthesis pathway between fungi and mammals, as mammals primarily synthesize sphingomyelin (B164518) instead of IPC. nih.gov This specificity makes IPC synthase an attractive target for antifungal therapy, as its inhibition has minimal effects on mammalian cells. agriculturejournals.cz

    Although direct studies on Aureobasidin E are scarce, its structural similarity to Aureobasidin A strongly suggests that it also targets and inhibits IPC synthase. vulcanchem.com The interaction is hypothesized to be facilitated by specific residues, such as β-hydroxy-N-methyl-L-phenylalanine, which may enhance the affinity for the membrane-bound enzyme. vulcanchem.com

    Inhibition Kinetics and Specificity of IPC Synthase

    Research on Aureobasidin A demonstrates that it is a potent and specific, time-dependent, and irreversible inhibitor of IPC synthase. agriculturejournals.cz Kinetic analyses have shown that Aureobasidin A inhibits the wild-type enzyme from Candida albicans and Saccharomyces cerevisiae with extremely low apparent inhibition constant (Ki) values, indicating a very high affinity for the enzyme. agriculturejournals.cz The inhibition is non-competitive with respect to the substrates, ceramide and phosphatidylinositol.

    Table 1: Inhibition Data for Aureobasidin A against IPC Synthase

    Fungal Species Apparent Ki (pM) 50% Inhibitory Concentration (IC₅₀) (ng/mL)
    Candida albicans 183 2 - 4
    Saccharomyces cerevisiae 234 Not Specified
    Aspergillus fumigatus Not Specified 3 - 5
    Aspergillus flavus Not Specified 3 - 5
    Aspergillus niger Not Specified 3 - 5
    Aspergillus terreus Not Specified 3 - 5

    Data sourced from studies on Aureobasidin A. agriculturejournals.czasm.org It is hypothesized that this compound exhibits a similar inhibitory profile.

    The potent inhibition suggests that development of clinical resistance to this class of compounds may be slow. asm.org Mutations in the AUR1 gene, which encodes IPC synthase, have been shown to confer resistance to Aureobasidin A. agriculturejournals.cz

    Downstream Cellular Consequences of IPC Synthase Inhibition

    The inhibition of IPC synthase by aureobasidins sets off a cascade of detrimental events within the fungal cell, ultimately leading to cell death.

    The most direct consequence of IPC synthase inhibition is the blockage of the sphingolipid biosynthesis pathway. acs.orgresearchgate.net This leads to a depletion of essential complex sphingolipids, such as inositol phosphorylceramide (IPC), mannosyl-inositol phosphorylceramide (MIPC), and mannosyl-diinositol phosphorylceramide (M(IP)₂C). asm.org Concurrently, the substrate of the enzyme, ceramide, accumulates to toxic levels within the cell. researchgate.netasm.org This dual effect of essential molecule deprivation and toxic precursor accumulation is a key factor in the fungicidal action. agriculturejournals.cz

    Sphingolipids are vital for maintaining the structure and function of the plasma membrane. researchgate.net The disruption of their synthesis leads to significant alterations in membrane integrity and permeability. frontiersin.org This is evidenced by the increased leakage of intracellular components, such as potassium ions and DNA, from fungal cells treated with Aureobasidin A. frontiersin.org The compromised membrane becomes more susceptible to detergents like sodium dodecyl sulphate (SDS). Furthermore, the inhibition of sphingolipid synthesis has been shown to decrease the ergosterol (B1671047) content in the cell membrane of Cryptococcus neoformans, further compromising membrane function. frontiersin.org

    The fungal cell wall, a rigid structure outside the plasma membrane, is crucial for protecting the cell from osmotic stress and defining its shape. While the cell wall is not the primary target, its integrity is affected by the disruption of the underlying plasma membrane and related signaling pathways. Treatment with Aureobasidin A has been associated with a decrease in the chitin (B13524) content of the cell wall in Candida species. Chitin, a polymer of N-acetylglucosamine, is a key structural component of the fungal cell wall, providing rigidity. Morphological changes, such as aberrant budding and filament detachment, have also been observed. In Saccharomyces cerevisiae, Aureobasidin A treatment leads to the delocalization of chitin and abnormal actin assembly, which inhibits normal bud growth.

    Recent studies indicate that the consequences of IPC synthase inhibition extend to vital organelles like the mitochondria. Mitochondria are the primary sites of cellular respiration and ATP production. Treatment with Aureobasidin A has been shown to cause mitochondrial damage, characterized by a reduced mitochondrial membrane potential in Candida species. This mitochondrial dysfunction is closely linked to an increase in oxidative stress. The total oxidant status (TOS) level was found to be significantly increased in Cryptococcus neoformans following treatment, without a corresponding activation of antioxidant enzymes, indicating an overwhelming level of oxidative stress. frontiersin.org This stress can damage cellular components, including lipids, proteins, and DNA, contributing to cell death.

    Comparative Analysis of this compound's Mechanism with Other Antifungal Agents

    The mechanism of action of this compound, while not as extensively studied as its analogue Aureobasidin A, is understood to be distinct from the major classes of currently available antifungal drugs. acs.orgresearchgate.netgoogle.com This unique mechanism presents a significant advantage, particularly in the context of rising antifungal resistance. frontiersin.org The primary mode of action for aureobasidins involves the inhibition of inositol phosphorylceramide (IPC) synthase, an enzyme essential for sphingolipid biosynthesis in fungi but absent in mammals. acs.orgnih.govasm.orgfrontiersin.org This targeted disruption of a critical fungal-specific pathway contrasts sharply with the mechanisms of other principal antifungal agent classes.

    A comparative analysis highlights these fundamental differences:

    Target Specificity: this compound targets sphingolipid synthesis, a pathway distinct from those targeted by polyenes, azoles, and echinocandins. acs.orgfrontiersin.org Polyenes like Amphotericin B interact directly with ergosterol, a key component of the fungal cell membrane. nih.govamazonaws.com Azoles also affect ergosterol, but by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for its synthesis. asm.orgamazonaws.com Echinocandins target the fungal cell wall by inhibiting β-(1,3)-D-glucan synthase, disrupting its structural integrity. jptcp.commdpi.com

    Fungicidal vs. Fungistatic Action: Aureobasidins are known to have strong fungicidal (cell-killing) activity against a range of pathogenic fungi. asm.orgasm.org This is similar to the polyenes, which are also fungicidal due to the formation of pores in the cell membrane leading to cell lysis. nih.govasm.org In contrast, azoles are generally fungistatic (inhibit growth), which can be a limitation in treating infections in immunocompromised individuals. nih.govasm.orgamazonaws.com Echinocandins can be either fungicidal or fungistatic depending on the fungal species. mdpi.com

    Site of Action: The action of this compound is centered on the inhibition of an intracellular enzyme (IPC synthase) involved in building complex lipids essential for the plasma membrane. nih.govfrontiersin.org This differs from polyenes, which directly target the physical structure of the cell membrane, and echinocandins, which act on the cell wall, an external structure not present in human cells. amazonaws.commdpi.com Azoles also act intracellularly by inhibiting an enzyme in the ergosterol biosynthesis pathway. asm.orgnih.gov

    The following table provides a detailed comparison of the antifungal mechanisms.

    Table 1: Comparative Mechanism of Action of this compound and Other Antifungal Classes

    Feature This compound (Hypothesized) Polyenes (e.g., Amphotericin B) Azoles (e.g., Fluconazole) Echinocandins (e.g., Caspofungin) Flucytosine
    Primary Target Inositol Phosphorylceramide (IPC) Synthase. researchgate.netnih.govasm.org Ergosterol in the cell membrane. jptcp.comasm.orgnih.gov Lanosterol 14α-demethylase (encoded by ERG11). amazonaws.comjptcp.com β-(1,3)-D-glucan synthase. frontiersin.orgjptcp.commdpi.com DNA and RNA synthesis. frontiersin.orgasm.orgnih.gov
    Cellular Pathway/Component Affected Sphingolipid biosynthesis. acs.orgresearchgate.netfrontiersin.org Fungal cell membrane integrity. nih.govjptcp.com Ergosterol biosynthesis. frontiersin.orgasm.orgnih.gov Fungal cell wall synthesis. frontiersin.orgamazonaws.commdpi.com Macromolecular synthesis. asm.orgnih.gov
    Mechanism of Action Inhibition of the enzyme leads to disruption of sphingolipid metabolism, impairing membrane function and integrity, leading to cell death. frontiersin.orgvulcanchem.com Binds to ergosterol, forming pores/channels that cause leakage of ions and small molecules, leading to cell death. amazonaws.commdpi.comasm.org Inhibition of the enzyme depletes ergosterol and leads to the accumulation of toxic methylated sterols, disrupting membrane structure and function. asm.orgamazonaws.com Non-competitive inhibition of the enzyme prevents the formation of β-(1,3)-D-glucan, a critical cell wall polymer, leading to osmotic instability and cell lysis. amazonaws.commdpi.com Interferes with pyrimidine (B1678525) metabolism, inhibiting the synthesis of nucleic acids. frontiersin.org
    Effect on Fungi Fungicidal. frontiersin.orgasm.org Fungicidal. nih.govasm.org Primarily Fungistatic. nih.govasm.orgamazonaws.com Fungicidal or Fungistatic (species-dependent). mdpi.com Fungistatic.
    Primary Site of Action Intracellular (Enzyme). nih.govasm.org Cell Membrane. amazonaws.comasm.org Intracellular (Enzyme). asm.orgamazonaws.com Cell Wall. amazonaws.commdpi.com Intracellular. asm.orgnih.gov

    | Potential for Cross-Resistance | Low, due to a unique mechanism of action compared to existing commercial fungicides. google.com | Low with azoles and echinocandins. | High within the azole class. Resistance can be linked to mutations in ERG11 or drug efflux pumps. jptcp.com | Low with other classes. Resistance is typically associated with mutations in the target enzyme's gene (FKS). plos.org | Resistance can develop rapidly via mutations in pyrimidine metabolism enzymes. |

    This distinct mechanism makes this compound and its analogues promising candidates for further research, especially for infections caused by fungi resistant to other drug classes. google.com The targeting of IPC synthase, a fungal-specific enzyme, suggests a high degree of selectivity and a potentially favorable profile. nih.govasm.org

    Structure Activity Relationship Sar Studies

    Impact of Amino Acid Substitutions on Antifungal Potency of Aureobasidins

    Systematic replacement of amino acid residues within the aureobasidin scaffold has been a key strategy to probe the SAR and enhance antifungal properties, particularly against resistant strains like Aspergillus fumigatus. acs.orgnih.gov

    The specific chemical nature of individual residues plays a crucial role in the bioactivity of aureobasidins.

    Hydroxy Acid Residue: The presence of a hydroxy acid is a defining feature of depsipeptides. In Aureobasidin A, this is D-2-hydroxy-3-methylpentanoic acid (D-Hmp), while in Aureobasidin B, it is D-2-hydroxy-isovaleric acid (D-Hiv). nih.gov While direct studies on substituting this residue are limited, its role in forming the ester bond is fundamental to the cyclic structure. Some research suggests that replacing the hydroxy acid with a corresponding D-amino acid could offer a synthetic advantage, though the impact on activity requires further exploration. ijcce.ac.ir

    β-hydroxy-N-methyl-L-valine (βOHMeVal) at Position 9: This residue is considered critical for antifungal activity. researchgate.netacs.org Both the hydroxyl group and the L-chirality of this amino acid at position 9 are important for its potency. researchgate.net Analogs created with other β-hydroxy amino acids at this position maintained good activity against Candida albicans, but most lost their effectiveness against Cryptococcus neoformans. researchgate.netacs.org The replacement of βOHMeVal with threonine, which also has a β-hydroxy group, has been explored as a more accessible alternative in synthetic analogs. ijcce.ac.ir

    Phenylalanine at Positions 3 and 4: The phenylalanine (Phe) residues at positions 3 (L-Phe) and 4 (N-methyl-L-Phe) are key targets for modification to overcome resistance in certain fungi. acs.orgnih.gov Native Aureobasidin A has limited activity against Aspergillus fumigatus, which is attributed to efflux pumps that efficiently remove the drug. researchgate.netamazonaws.com Modifying these Phe residues can disrupt this recognition and enhance activity. For instance, substituting the N-methyl-L-Phe at position 4 with smaller residues like N-methyl-D-alanine or sarcosine (B1681465) significantly improves activity against A. fumigatus. acs.orgnih.gov Combining this change with modifications at position 3, such as replacing L-Phe with L-biphenylalanine, can result in compounds with potent, low microgram/mL MIC values against A. fumigatus, while retaining strong activity against other fungi. acs.orgresearchgate.net Interestingly, even modifications to only the N-methyl-Phe at position 4 can generate derivatives with significant activity against Aspergillus species. acs.orgnih.gov A naturally occurring analog, persephacin, which lacks both phenylalanine residues and instead incorporates a novel amino acid, shows potent, broad-spectrum antifungal effects, including against A. fumigatus, highlighting that significant changes at these positions can overcome resistance. acs.orgresearchgate.net

    Table 1: Impact of Phenylalanine Substitutions on Antifungal Activity

    Compound Modification Key Finding Reference
    [L-biphenylalanyl3,N-methyl-D-alanyl4]-AbA L-Phe3 → L-Biphenylalanine; N-Me-L-Phe4 → N-Me-D-Alanine Gained activity against Aspergillus fumigatus. researchgate.net
    [Sarcosine4]-AbA N-Me-L-Phe4 → Sarcosine Significantly improved activity against A. fumigatus. acs.org
    Persephacin Absence of Phe at positions 3 and 4; inclusion of novel amino acid persephanine. Potent activity against a broad range of fungi, including A. fumigatus. acs.orgresearchgate.net

    The stereochemistry of the amino acid components is fundamental to the biological activity of aureobasidins.

    Chirality: The specific chirality of the residues is crucial. For example, the L-isomers of analogs with hydroxylated modifications generally exhibit more potent antifungal activity than their D-isomer counterparts. researchgate.net The L-configuration at the β-hydroxy-N-methyl-L-valine residue at position 9 is also vital for its function. researchgate.net

    Side Chain Modifications: Altering the side chains of the amino acid residues is a powerful tool for modifying the antifungal profile. Introducing lipophilic alkyl chains at positions 6, 7, or 8 has been studied. researchgate.net While esterification of a glutamic acid residue at position 6 with shorter alkyl alcohols (C4 or C6) enhanced activity against Candida species, the use of longer chains (C14) led to a complete loss of activity. researchgate.net Furthermore, adding bulky functional groups to the phenyl ring of the N-methyl-Phe at position 4 can be well-tolerated and can lead to derivatives with potent activity against A. fumigatus. acs.orgnih.gov

    Correlation Between Conformational Features and Biological Activity

    The three-dimensional shape of Aureobasidin E is crucial for its biological function. The molecule adopts a distinct, energetically stable "arrowhead-like" conformation. ijcce.ac.irrsc.orgresearchgate.net This shape is maintained by three intramolecular hydrogen bonds, which creates a rigid structure that is likely important for its interaction with its target, the enzyme inositol (B14025) phosphorylceramide (IPC) synthase. rsc.orgnih.gov

    Design Principles for this compound Analogs with Modified Activity Profiles

    Based on extensive SAR studies, several key principles have emerged for the rational design of this compound analogs with tailored antifungal activities.

    Broaden the Spectrum of Activity: To gain activity against intrinsically resistant fungi like Aspergillus fumigatus, the primary strategy is to modify the phenylalanine residues at positions 3 and 4. acs.orgacs.org Replacing N-methyl-L-phenylalanine at position 4 with a smaller amino acid (e.g., N-methyl-D-alanine or sarcosine) is particularly effective. acs.orgnih.gov This can be combined with the introduction of a bulkier, aromatic group at position 3 (e.g., L-biphenylalanine) to further enhance potency. researchgate.netacs.org

    Maintain Core Structural Integrity: The β-hydroxy-N-methyl-L-valine at position 9 is essential for potent activity against a range of yeasts like Candida and Cryptococcus. researchgate.netacs.org Therefore, this residue should generally be conserved or replaced with a very close mimic to retain this core activity.

    Optimize Physicochemical Properties: The lipophilicity of the molecule can be fine-tuned by modifying amino acid side chains. For example, adding moderately sized lipophilic groups can enhance activity, but excessively long alkyl chains can be detrimental. researchgate.net N-methylation of the peptide backbone is another feature that can improve membrane permeability and oral bioavailability, a principle observed in other cyclic peptides. pnas.org

    Simplify for Synthesis: For practical development, simplifying the complex natural structure is a key goal. This includes exploring the replacement of the hydroxy acid with a D-amino acid or substituting complex residues like βOHMeVal with more common amino acids like threonine, provided antifungal activity is not critically compromised. ijcce.ac.ir

    By applying these principles, researchers can design new this compound analogs that not only possess high potency but also exhibit a broader spectrum of action, potentially overcoming the limitations of the natural parent compound.

    Preclinical Antifungal Spectrum and Efficacy in Vitro and Non Human in Vivo

    Activity Against Pathogenic Yeasts (e.g., Candida spp., Cryptococcus neoformans)

    Aureobasidin E and its closely related analogue, Aureobasidin A, have shown potent in vitro activity against clinically important yeasts such as Candida species and Cryptococcus neoformans. acs.orgresearchgate.net

    Studies have consistently demonstrated the effectiveness of aureobasidins against free-floating, or planktonic, fungal cells. For various Candida species, the minimum inhibitory concentrations (MICs) are generally low, indicating high potency. nih.gov For instance, the MIC₅₀ and MIC₉₀ for planktonic Candida yeasts were both reported to be 1 μg/ml. nih.gov This indicates that a low concentration of the compound is sufficient to inhibit the growth of 50% and 90% of the tested isolates, respectively.

    Research on fluconazole-resistant clinical isolates of Candida albicans and Candida glabrata has shown that these resistant strains remain susceptible to aureobasidins. researchgate.net This suggests a different mechanism of action compared to azole antifungals. researchgate.net Specifically, Aureobasidin A has been shown to be active against C. albicans and C. glabrata strains that are resistant to fluconazole (B54011), including those that overexpress drug efflux pumps. mdpi.com

    Against Cryptococcus neoformans, aureobasidins have also exhibited strong antifungal activity. acs.orgnih.gov One study highlighted that Aureobasidin A's antifungal activity against some of the most pathogenic fungi was superior to that of fluconazole and amphotericin B in vitro. researchgate.net

    Table 1: In Vitro Activity of Aureobasidin A against Planktonic Pathogenic Yeasts

    FungusMIC Range (µg/mL)Reference
    Candida spp.1.0 (MIC₅₀ and MIC₉₀) nih.gov
    Candida albicans (fluconazole-resistant)2.0 (MIC₅₀) modares.ac.ir
    Candida glabrata (fluconazole-resistant)0.25-2.0 (MIC₅₀) modares.ac.ir
    Cryptococcus neoformans<0.05 ijcce.ac.ir

    Fungal biofilms, which are communities of microbial cells encased in a self-produced extracellular matrix, are notoriously resistant to antifungal agents. While aureobasidins are highly effective against planktonic cells, their efficacy against established biofilms is reduced. nih.govelsevier.es

    For Candida biofilms, the MIC₅₀ and MIC₉₀ were found to be 8 and ≥64 μg/ml, respectively, which is significantly higher than the concentrations required to inhibit planktonic cells. nih.gov This suggests that mature biofilms exhibit a higher tolerance to Aureobasidin A. nih.gov

    However, some studies indicate that Aureobasidin A can have an impact on biofilm formation and integrity. It has been observed to inhibit filamentation in C. albicans, a key step in biofilm development. nih.gov One study showed that while Aureobasidin A did not significantly affect the biomass of preformed Candida biofilms, it did reduce the viability of the cells within the biofilm, particularly in fluconazole-resistant strains. mdpi.com Another study using field emission scanning electron microscopy revealed that treatment with Aureobasidin A led to the detachment of filaments and an almost complete removal of the C. albicans biofilm. elsevier.es Interestingly, Candida isolates that form biofilms with filamentous growth and high metabolic activity showed lower MICs to Aureobasidin A compared to those with yeast-form growth and lower metabolic activity. elsevier.eselsevier.es

    Activity Against Filamentous Fungi (e.g., Aspergillus spp.)

    The activity of aureobasidins against filamentous fungi, such as Aspergillus species, is more variable. While some Aspergillus species are susceptible, others, notably the major human pathogen Aspergillus fumigatus, exhibit intrinsic resistance to Aureobasidin A. acs.orgnih.gov

    Despite this resistance in whole-cell assays, in vitro studies have shown that the target enzyme of Aureobasidin A, inositol (B14025) phosphorylceramide (IPC) synthase, from A. fumigatus is still strongly inhibited by the compound. nih.gov This suggests that the resistance of A. fumigatus is not due to a lack of a molecular target but may be related to factors like drug efflux pumps that actively remove the compound from the cell. nih.gov In support of this, the use of mammalian multidrug resistance modulators like verapamil (B1683045) has been shown to lower the MIC of Aureobasidin A for A. fumigatus. nih.gov

    Other Aspergillus species, such as Aspergillus niger, have been reported to be more susceptible to Aureobasidin A. nih.govinternationalscholarsjournals.com

    Table 2: In Vitro Activity of Aureobasidin A against Aspergillus Species

    FungusMIC (µg/mL)Reference
    Aspergillus fumigatus>50 nih.gov
    Aspergillus flavus>50 nih.gov
    Aspergillus niger0.8 nih.gov

    Efficacy in Animal Models of Fungal Infection (Non-human)

    Preclinical studies in animal models have demonstrated the in vivo efficacy of aureobasidins against systemic fungal infections. In a murine model of systemic candidiasis, Aureobasidin A showed good in vivo activity. acs.orgresearchgate.net

    A study investigating the combination of Aureobasidin A with fluconazole in a murine model of candidiasis caused by fluconazole-resistant strains found that the combination therapy protected the host. mdpi.com This highlights the potential of aureobasidins to be used in combination therapies to overcome drug resistance.

    Furthermore, a novel aureobasidin analogue, persephacin, has shown remarkable efficacy in an ex vivo eye infection model, outperforming standard-of-care treatments against both fluconazole-resistant Candida albicans and Aspergillus fumigatus. acs.org

    Synergistic and Antagonistic Interactions with Other Antifungal Agents (e.g., fluconazole, amphotericin B, farnesol)

    The combination of aureobasidins with other antifungal agents has been explored to enhance efficacy and combat resistance.

    A significant synergistic effect has been observed when Aureobasidin A is combined with fluconazole against fluconazole-resistant isolates of C. albicans and C. glabrata. researchgate.netmodares.ac.irresearchgate.net This combination has been shown to be effective against Candida biofilms as well. mdpi.com The mechanism behind this synergy may involve the different cellular targets of the two drugs.

    In contrast, studies have shown that the interaction between Aureobasidin A and amphotericin B is indifferent, meaning there is no synergistic or antagonistic effect. mdpi.com

    The quorum-sensing molecule farnesol, when used in combination with carvacrol, has shown synergistic effects in suppressing C. albicans hyphae, yeast forms, and biofilms. frontiersin.org While not a direct interaction with this compound, this highlights the potential of targeting different fungal pathways in combination therapies.

    Mechanisms of Fungal Resistance to Aureobasidins

    Genetic Basis of Resistance

    The primary modes of genetic resistance to aureobasidins involve modifications to the drug's direct target or the upregulation of efflux systems that pump the compound out of the cell.

    The primary molecular target of aureobasidins is the enzyme inositol (B14025) phosphorylceramide (IPC) synthase, which is essential for sphingolipid synthesis in fungi. frontiersin.orgnih.gov This enzyme is encoded by the AUR1 gene (an abbreviation for aureobasidin resistance) in Saccharomyces cerevisiae and its homologs in other fungi, such as aurA in Aspergillus nidulans. yeasenbio.comnih.gov

    Gene Mutations: A primary mechanism for acquiring high-level resistance involves point mutations within the AUR1 gene. nih.govwikigenes.org For instance, in S. cerevisiae, specific amino acid substitutions, such as changing phenylalanine at position 158 to tyrosine, can render the IPC synthase enzyme insensitive to inhibition by aureobasidin without abolishing its essential function. nih.govoup.com Similarly, a single point mutation in the aurA gene of A. nidulans is sufficient to confer strong resistance. nih.gov These dominant mutations result in a structurally altered enzyme that no longer effectively binds the inhibitor. oup.com

    Gene Overexpression: Fungal cells can also achieve resistance by increasing the production of the target enzyme. Overexpression of the wild-type AUR1 gene leads to an increased concentration of IPC synthase within the cell. nih.gov This effectively titrates the drug, requiring higher concentrations of aureobasidin to inhibit a sufficient amount of the enzyme and disrupt cell growth. This mechanism has been observed in S. cerevisiae where cells engineered to overexpress the wild-type aur1+ gene gain resistance. nih.gov In Candida albicans, resistance can be conferred by the upregulation of AUR1, which resides on chromosome 5. nih.gov

    Efflux pumps, particularly those from the ATP-Binding Cassette (ABC) transporter superfamily, play a significant role in reducing the intracellular concentration of aureobasidins, thereby conferring resistance. These transporters actively extrude a wide range of structurally diverse compounds from the cell. nih.govasm.orgbiorxiv.org

    Saccharomyces cerevisiae Transporters: In the model yeast S. cerevisiae, several ABC transporters have been implicated in aureobasidin resistance. The overexpression of YOR1 (Yeast Oligomycin Resistance 1) or PDR5 (Pleiotropic Drug Resistance 5) leads to increased resistance. nih.govasm.org Genetic studies indicate that YOR1 is more critical for this specific resistance than PDR5. nih.gov The expression of both these transporter genes is controlled by the transcriptional regulator Pdr1p; mutations in the PDR1 gene can lead to the simultaneous overexpression of YOR1 and PDR5, resulting in a multidrug-resistant phenotype that includes aureobasidin. nih.govasm.org Additionally, the overexpression of PDR16, a gene encoding a phosphatidylinositol transfer protein, and its paralog PDR17, has been shown to confer resistance to Aureobasidin A. oup.com

    Candida albicans Transporters: In the pathogenic yeast C. albicans, efflux-mediated resistance is also a key factor. A homolog of the S. cerevisiae YOR1 gene has been identified in C. albicans, suggesting a conserved mechanism. nih.govasm.org Furthermore, studies have shown that aureobasidins can interact with and potentially inhibit the C. albicans ABC transporter CaCdr2p. researchgate.netresearchgate.netmdpi.com This interaction suggests that CaCdr2p may be involved in aureobasidin efflux. One study noted that Aureobasidin A appeared to inhibit the efflux pump CaCdr2p in a S. cerevisiae mutant model overexpressing the transporter. mdpi.com

    Chromosomal Alterations Leading to Resistance (e.g., Chromosome 1 Trisomy in C. albicans)

    Beyond single-gene mutations, fungi can rapidly adapt to antifungal pressure through large-scale genomic changes, such as aneuploidy—the state of having an abnormal number of chromosomes.

    In Candida albicans, the development of a trisomy of chromosome 1 (meaning the cell contains three copies of this chromosome instead of the usual two) has been identified as a predominant mechanism for rapid adaptation to Aureobasidin A. frontiersin.orgnih.govnih.gov This aneuploidy confers resistance despite being unstable; the resistance is lost if the cell reverts to a normal diploid state in the absence of the drug. nih.gov

    The resistance conferred by Chr1 trisomy is multifaceted. The increased dosage of genes located on chromosome 1 leads to their overexpression. nih.gov This includes the upregulation of PDR16, an ABC transporter implicated in drug resistance. nih.gov Interestingly, the aneuploidy of chromosome 1 also leads to the upregulation of genes on other chromosomes, including the target gene AUR1, which is located on chromosome 5. nih.gov Therefore, this single chromosomal alteration can simultaneously enhance both drug efflux and the concentration of the drug's target, providing a powerful and rapid, albeit unstable, resistance strategy. frontiersin.orgnih.gov

    Adaptive Responses and Cross-Resistance Development

    Fungal adaptation to aureobasidins can lead to broader changes in cell physiology and promote cross-resistance to other classes of antifungal drugs.

    Aneuploidy as a Rapid Adaptive Response: The formation of aneuploidy, such as the chromosome 1 trisomy in C. albicans, represents a rapid and reversible adaptive strategy. frontiersin.orgnih.govnih.gov This genomic plasticity allows a subpopulation of cells to survive initial drug exposure and proliferate. The inherent instability of the aneuploid state allows the population to revert to a more fit, euploid state if the drug pressure is removed. nih.gov

    Cross-Resistance: A significant consequence of these adaptive mechanisms is the development of cross-resistance, where resistance to one drug confers resistance to others with different mechanisms of action. The pleiotropic effects of aneuploidy are a major driver of this phenomenon. nih.gov For example, the Chr1 trisomy in C. albicans that confers resistance to aureobasidin also alters the cell's susceptibility to other antifungals, including caspofungin and 5-flucytosine. frontiersin.orgnih.govnih.gov Similarly, in Candida parapsilosis, aneuploidy selected for by aureobasidin A treatment resulted in cross-tolerance to tunicamycin, an unrelated stress-inducing agent. nih.gov This highlights how a single adaptive event can have wide-ranging consequences for antifungal therapy.

    Other Adaptive Responses: Fungi can also adapt through other physiological changes. The quorum-sensing molecule farnesol, produced by Candida, has been shown to reduce the antifungal efficacy of Aureobasidin A, possibly by altering sphingolipid biosynthesis and the activity of ABC transporters. tandfonline.com

    Strategies to Circumvent or Overcome Resistance

    The emergence of resistance necessitates the development of novel strategies to maintain the efficacy of aureobasidins and other antifungals.

    Development of Novel Analogs: One major strategy is the chemical modification of the aureobasidin molecule to create derivatives that can overcome existing resistance mechanisms. Research has focused on synthesizing analogs that are poor substrates for efflux pumps. acs.org For example, novel chemistry has been used to create Aureobasidin A derivatives with potent activity against Aspergillus fumigatus, a pathogen that is intrinsically resistant to the parent compound, likely due to efficient efflux. acs.org The natural product Persephacin, an aureobasidin metabolite, has also shown the ability to overcome this intrinsic resistance. researchgate.netacs.org

    Combination Therapy: Combining aureobasidins with other antifungal agents can produce synergistic effects and combat resistance. Aureobasidin A has shown synergistic activity with fluconazole (B54011) against fluconazole-resistant clinical isolates of C. albicans and C. glabrata. researchgate.netmdpi.com This combination has proven effective against biofilms and can increase survival in an in-vivo infection model. researchgate.net Such combinations can restore the utility of existing drugs and lower the required concentrations, potentially reducing toxicity.

    Inhibition of Resistance Mechanisms: Another approach is to directly target the fungal resistance mechanisms. This could involve developing molecules that inhibit the function of ABC transporters or targeting pathways that are upregulated in resistant strains. For instance, inhibiting the molecular chaperone Hsp90, which plays a role in fungal drug resistance, is being explored as a way to enhance the activity of antifungal drugs. frontiersin.org

    Novel Drug Delivery Systems: Nanotechnology offers promising new ways to deliver antifungal agents. nih.gov Encapsulating drugs like aureobasidins in nanoparticle-based systems could improve drug delivery to the site of infection, increase drug stability, and potentially bypass efflux pump-mediated resistance. nih.gov

    Tables of Mentioned Compounds and Genes

    Table 1: Chemical Compounds Mentioned

    Compound Name Class/Type Role/Context
    Aureobasidin E Cyclic Depsipeptide Subject of the article; antifungal agent.
    Aureobasidin A Cyclic Depsipeptide Antifungal agent; primary subject of resistance studies. yeasenbio.comtandfonline.commdpi.com
    Fluconazole Azole Antifungal Used in combination therapy studies with Aureobasidin A. researchgate.netmdpi.commdpi.com
    Caspofungin Echinocandin Antifungal Used in cross-resistance studies. frontiersin.orgnih.govnih.gov
    5-Flucytosine Pyrimidine (B1678525) Analog Used in cross-resistance studies. frontiersin.orgnih.govnih.gov
    Amphotericin B Polyene Antifungal Mentioned as a standard antifungal agent. tandfonline.comasm.org
    Tunicamycin Nucleoside Antibiotic Used in cross-resistance studies. nih.gov
    Persephacin Aureobasidin Metabolite Overcomes intrinsic resistance in A. fumigatus. researchgate.netacs.org

    | Farnesol | Quorum-Sensing Molecule| Modulates susceptibility to Aureobasidin A. tandfonline.com |

    Table 2: Genes and Proteins Mentioned

    Gene/Protein Name Organism(s) Function Role in Resistance
    AUR1 / Aur1p S. cerevisiae, C. albicans Inositol Phosphorylceramide (IPC) Synthase. yeasenbio.comwikigenes.org Target of aureobasidins; mutation or overexpression confers resistance. nih.govoup.com
    aurA Aspergillus spp. Homolog of AUR1; IPC Synthase. nih.gov Mutation confers resistance. nih.gov
    YOR1 / Yor1p S. cerevisiae ABC Transporter (Efflux Pump). nih.govcaister.com Overexpression confers resistance. nih.govasm.org
    PDR5 / Pdr5p S. cerevisiae ABC Transporter (Efflux Pump). nih.govbiorxiv.org Overexpression confers resistance. nih.govasm.org
    PDR16 / Pdr16p S. cerevisiae, C. albicans Phosphatidylinositol Transfer Protein (ABC-G family). oup.com Overexpression confers resistance. oup.comnih.gov
    CaCdr2p C. albicans ABC Transporter (Efflux Pump). researchgate.net Implicated in efflux; may be inhibited by aureobasidins. researchgate.netmdpi.com
    PDR1 / Pdr1p S. cerevisiae Transcription Factor. nih.gov Regulates YOR1 and PDR5; mutations can upregulate transporters. nih.gov

    | Hsp90 | Fungi | Molecular Chaperone. frontiersin.org | Plays a role in drug resistance; inhibition is a potential strategy. frontiersin.org |

    Synthetic Methodologies and Analog Development

    Total Synthesis Approaches for Aureobasidin E and its Analogs

    The total synthesis of aureobasidins is a complex undertaking due to the presence of multiple N-methylated amino acids, which are known to hinder coupling reactions, and the crucial depside (ester) linkage. A common and effective strategy involves a hybrid approach that leverages the strengths of both solid-phase and solution-phase chemistry. ijcce.ac.irresearchgate.net

    The assembly of the linear depsipeptide precursor is frequently accomplished using Solid-Phase Peptide Synthesis (SPPS), most commonly employing the fluorenylmethyloxycarbonyl (Fmoc) protection strategy. ijcce.ac.ir The synthesis typically begins with the attachment of the first amino acid to a solid support, such as a 2-chlorotrityl chloride resin, which is favored for its acid-labile cleavage properties that preserve the integrity of other sensitive functional groups. ijcce.ac.irijcce.ac.ir

    The synthesis proceeds by sequential coupling of Fmoc-protected amino acids. The steric hindrance associated with N-methylated amino acid residues often necessitates the use of potent coupling reagents to ensure efficient amide bond formation. A variety of activating agents have been successfully employed in the synthesis of aureobasidin analogs to overcome these challenges. ijcce.ac.irijcce.ac.ir

    Coupling Reagent SystemDescription
    HATU/HOAt (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) / 1-Hydroxy-7-azabenzotriazole) A highly efficient system for coupling sterically hindered and N-methylated amino acids.
    HBTU/HOBt (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / Hydroxybenzotriazole) A classic and effective coupling cocktail used in peptide synthesis.
    BTC/sym-collidine (Bis(trichloromethyl)carbonate / 2,4,6-Collidine) Used as an alternative for particularly difficult couplings.

    Following each coupling step, the Fmoc protecting group is removed from the N-terminus using a mild base, typically a solution of piperidine (B6355638) in dimethylformamide (DMF), allowing for the addition of the next amino acid in the sequence. researchgate.net This cycle is repeated until the full linear precursor is assembled on the resin.

    Once the linear depsipeptide has been synthesized on the solid support, it is cleaved from the resin. The final and often most challenging step is the macrolactamization, or ring closure, which is performed in the solution phase. ijcce.ac.ir This intramolecular reaction is carried out under high-dilution conditions to minimize competing intermolecular side reactions, such as dimerization or oligomerization. ijcce.ac.ir

    The choice of cyclization site is critical and is often selected to be between residues that are less sterically hindered to facilitate the reaction. A powerful coupling reagent, such as HATU, is typically used in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) to activate the C-terminal carboxylic acid and promote its reaction with the N-terminal amine, yielding the final cyclic product. researchgate.net The crude cyclic peptide is then purified using chromatographic techniques to yield the desired aureobasidin. researchgate.net

    The defining feature of a depsipeptide is the ester bond within its cyclic structure. The formation of this bond is a key strategic consideration in the synthesis of this compound and its analogs. Two primary strategies have been reported for constructing this linkage:

    On-Resin Esterification: In this approach, the ester bond is formed while the peptide chain is still attached to the solid support. researchgate.net For instance, a protected hydroxy acid can be coupled to an amino acid on the resin using an esterification agent like N,N'-diisopropylcarbodiimide (DIC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). researchgate.netijcce.ac.ir The remainder of the peptide chain is then elongated from this point.

    Solution-Phase Depsidipeptide Formation: An alternative strategy involves synthesizing a dipeptide fragment containing the pre-formed ester bond (a depsidipeptide) in the solution phase. ijcce.ac.irresearchgate.net This is often accomplished using a carbodiimide-based method like the Steglich esterification. ijcce.ac.ir This pre-formed depsidipeptide is then purified and subsequently attached to the peptidyl resin as a single unit during the solid-phase synthesis. ijcce.ac.irresearchgate.net This approach can circumvent potential issues with ester bond stability or difficult on-resin esterification reactions.

    Chemoenzymatic and Semi-Synthetic Approaches for Derivative Generation

    Beyond total chemical synthesis, chemoenzymatic and semi-synthetic methods offer powerful avenues for generating novel aureobasidin derivatives. These approaches leverage the biosynthetic machinery of the producing organism or employ modern catalytic reactions for late-stage functionalization.

    A notable semi-synthetic method is precursor-directed biosynthesis . nih.gov In this technique, the natural producer of aureobasidins, the fungus Aureobasidium pullulans, is cultured in a medium supplemented with synthetic amino acid analogs. nih.gov The fungus's biosynthetic enzymes can incorporate these unnatural precursors into the aureobasidin scaffold in place of the natural amino acids. This method has been successfully used to replace residues such as L-phenylalanine, L-proline, and L-leucine with analogs like o-fluoro-L-phenylalanine and 4-hydroxy-L-proline, resulting in the production of new aureobasidin derivatives. nih.gov

    Modern organic chemistry provides powerful tools for the late-stage functionalization of complex molecules, offering a potential route to this compound derivatives that would be difficult to access through other means. While not yet specifically reported for this compound, these methods are widely applied to complex peptides and natural products. nih.govmdpi.com

    Iridium-catalyzed C-H Borylation: This reaction allows for the direct conversion of an unactivated carbon-hydrogen (C-H) bond to a carbon-boron (C-B) bond. chemrxiv.orgnih.gov The resulting boronate esters are versatile synthetic handles that can be converted into a wide array of other functional groups. For this compound, this could potentially be applied to functionalize the aromatic rings of the phenylalanine residues, enabling the introduction of new substituents to probe SAR. High-throughput screening platforms have been developed to rapidly optimize conditions for such late-stage borylations on valuable bioactive compounds. nih.govchemrxiv.org

    Suzuki Biaryl Coupling: The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a robust method for forming carbon-carbon bonds, particularly for creating biaryl linkages. mdpi.comresearchgate.net This reaction is well-suited for modifying peptides containing halogenated amino acids (e.g., bromo-phenylalanine) or those functionalized with a boronic acid. researchgate.net In the context of this compound, a derivative containing a halogenated phenylalanine could be coupled with various arylboronic acids to generate a library of analogs with diverse biaryl side chains, potentially modulating the compound's biological properties. mdpi.comresearchgate.net

    Development of Simplified Analogs and Peptidomimetics

    The synthesis of highly N-methylated cyclodepsipeptides like this compound is inherently difficult. ijcce.ac.ir To facilitate SAR studies and potentially identify compounds with improved synthetic accessibility or pharmacological properties, researchers have developed simplified analogs and peptidomimetics.

    One major simplification involves replacing the labile ester bond with a more stable amide bond. ijcce.ac.ir This is achieved by substituting the α-hydroxy acid residue with its corresponding D-amino acid, transforming the cyclodepsipeptide into a more conventional cyclic peptide. This modification simplifies the synthesis by avoiding potential ester hydrolysis during chain elongation and cleavage, although it can impact the molecule's conformation and activity. ijcce.ac.ir

    Another simplification strategy involves reducing the size of the macrocycle. Analogs of Aureobasidin B, for example, have been synthesized as smaller cyclic heptapeptides by eliminating specific pairs of amino acid residues from the parent nonapeptide structure. ijcce.ac.ir These truncated analogs help to identify the minimal structural components required for biological activity.

    Analog TypeModification from Parent StructureRationale
    Cyclic Heptapeptide HP1 Elimination of D-Valine and Leucine (B10760876) residuesReduce ring size and synthetic complexity.
    Cyclic Heptapeptide HP2 Elimination of two N-Methyl-Valine residuesProbe the importance of specific N-methylated residues.
    Peptidomimetic Analog Replacement of hydroxy acid with a D-amino acidReplace labile ester bond with a stable amide bond to simplify synthesis.

    These approaches, which focus on creating both smaller and structurally simpler versions of the natural product, are crucial for dissecting the complex relationship between the structure of aureobasidins and their biological function. ijcce.ac.ir

    Biotechnological Production and Fermentation Optimization

    Strain Selection and Improvement for Aureobasidin E Production

    The foundational step in the biotechnological production of this compound is the selection of a high-yielding fungal strain. The original producer of the aureobasidin family (A to R) was identified as Aureobasidium pullulans strain R106. jst.go.jpnih.gov Industrial production efforts focus on enhancing the productivity of such strains through various improvement techniques.

    Strain improvement strategies can be broadly categorized into classical mutagenesis and modern genetic engineering.

    Classical Mutagenesis: This involves exposing the fungal cells to mutagens like ultraviolet (UV) light or chemical agents to induce random mutations. mdpi.comresearchgate.net The resulting mutant library is then screened for "overproducers"—strains that exhibit significantly higher yields of the target compound. This method has been successfully applied to other Aureobasidium species to increase the production of metabolites like pullulan. mdpi.comresearchgate.net A key advantage is the ability to generate strains with desirable traits, such as the absence of pigments like melanin (B1238610), which can interfere with downstream processing. researchgate.net

    Genetic Engineering: Modern techniques allow for targeted modifications to the fungal genome. For Aureobasidium, this could involve deleting genes responsible for competing metabolic pathways, thereby redirecting cellular resources toward this compound synthesis. Eliminating the production of the black pigment melanin is a common target, as it simplifies purification processes. nih.gov

    Precursor-Directed Biosynthesis: This technique involves feeding the fermentation culture with structural analogues of the natural amino acid precursors. The fungal NRPS machinery can incorporate these analogues into the final structure, leading to the production of novel aureobasidin variants. nih.gov This method could potentially be adapted to increase the specificity and yield of this compound by supplying an abundance of its specific constituent amino acids. nih.govmdpi.com

    Fermentation Process Optimization for Enhanced Yield

    Optimizing the fermentation process is critical for maximizing the yield and economic viability of this compound production. This involves fine-tuning the composition of the growth medium and the physical culture conditions. The data available for optimizing Aureobasidin A production serves as a valuable baseline. agriculturejournals.cz

    The composition of the fermentation medium directly influences fungal growth and metabolite production. A well-defined medium for aureobasidin production typically contains a primary carbon source, a nitrogen source, and essential mineral salts.

    Research on Aureobasidin A production by A. pullulans PA-2 utilized a basal fermentation medium with the following components. agriculturejournals.cz

    ComponentConcentration (g/L)Role
    Glucose20Carbon & Energy Source
    (NH₄)₂SO₄5Nitrogen Source
    K₂HPO₄1.5Buffering Agent, Phosphorus Source
    MgSO₄·7H₂O0.5Cofactor for Enzymes
    CaCl₂0.1Mineral Source
    NaCl0.1Mineral Source
    FeCl₃0.5 (mg/L)Trace Element
    ZnSO₄0.5 (mg/L)Trace Element

    Table 1: Example of a basal fermentation medium for Aureobasidin A production by Aureobasidium pullulans. agriculturejournals.cz

    The choice of carbon and nitrogen sources is paramount. Glucose is a commonly used carbon source that has been shown to support aureobasidin production. mdpi.comagriculturejournals.cz The amino acid composition within the medium also plays a significant, albeit variable, role in determining which aureobasidin analogues are produced. mdpi.com By carefully controlling the nutrient composition, particularly the availability of specific amino acid precursors, the fermentation can be steered toward maximizing the synthesis of this compound. nih.gov

    The physical environment of the fermentation must be precisely controlled to ensure optimal fungal growth and metabolite synthesis. Key parameters include temperature, pH, aeration, and agitation. Studies using response surface methodology (RSM) have successfully identified the optimal conditions for producing Aureobasidin A, achieving a yield of 920 mg/L, which was a 51% improvement over unoptimized conditions. agriculturejournals.czagriculturejournals.cz These findings provide a strong starting point for this compound fermentation.

    ParameterOptimal Value
    Culture Temperature 26 °C
    Initial pH 7.0
    Rotation Speed (Agitation) 216 rpm
    Inoculum Size 6.8% (v/v)
    Liquid Volume 125 mL (in a 250 mL flask)

    Table 2: Optimized fermentation conditions for Aureobasidin A production by A. pullulans PA-2, which can be used as a model for this compound. agriculturejournals.czagriculturejournals.cz

    Aureobasidium species are known for their robustness, tolerating a wide range of pH values and temperatures, which is a significant advantage in industrial settings as it can reduce the risk of contamination and lower energy costs for cooling. nih.gov

    Transitioning production from laboratory-scale shake flasks to large industrial bioreactors presents several challenges. Maintaining homogeneity and ensuring adequate mass transfer (oxygen and nutrients) are critical for success. As the volume increases, gradients in pH, temperature, and dissolved oxygen can form, negatively impacting yield.

    For Aureobasidium fermentations, successful scale-up to 5-L and 10-L stirred-tank bioreactors has been reported for other metabolites. nih.gov This process requires careful control over aeration and agitation to maintain sufficient oxygen supply for the aerobic fungus without causing excessive shear stress, which can damage the mycelia. Continuous monitoring and control of pH are also essential, as fungal metabolism can cause significant shifts in the acidity of the broth. nih.gov

    Downstream Processing and Purification Methodologies

    Once the fermentation is complete, this compound must be separated from the fungal biomass and other components of the culture broth. The downstream processing for aureobasidins generally involves several key stages.

    Biomass Removal: The first step is to separate the fungal cells from the liquid culture medium. This is typically achieved through industrial-scale centrifugation or microfiltration. agriculturejournals.cz

    Extraction of the Active Compound: Since aureobasidins are extracellular products, the target compound is in the cell-free supernatant. The molecule is then extracted from the aqueous broth using a water-immiscible organic solvent. Ethyl acetate (B1210297) has been used for the extraction of aureobasidins from a fermentation broth. minia.edu.eg In other protocols, the crude lipopeptide containing Aureobasidin A was precipitated and then extracted with methanol. agriculturejournals.cz

    Purification: The crude extract contains a mixture of compounds. A significant challenge in the purification of aureobasidins is their hydrophobicity, which can complicate separation. ijcce.ac.ir Purification is typically achieved through chromatographic techniques. Preparative high-performance liquid chromatography (HPLC) with a C18 column is an effective method for isolating specific aureobasidins. agriculturejournals.cz Gel exclusion chromatography, for instance with Sephadex, has also been employed in the purification of toxins from A. pullulans. researchgate.net

    Decolorization: A. pullulans often co-produces melanin pigments, which can impart a dark color to the fermentation broth and the crude extract. researchgate.net If a pigment-free mutant strain is not used, an additional step involving treatment with activated carbon may be necessary to remove these color impurities.

    Advanced Research Methodologies and Tools

    Genetic Tools for Aureobasidium pullulans (e.g., CRISPR/Cas9, Cre/loxP)

    The producing organism of Aureobasidin E, Aureobasidium pullulans, is a yeast-like fungus that has been the subject of significant genetic tool development to facilitate the study and enhancement of its metabolic pathways. microbialcell.com The availability of efficient genome editing tools is fundamental to understanding the biosynthetic gene clusters (BGCs) responsible for producing compounds like this compound. asm.orgmdpi.com

    CRISPR/Cas9 System: The Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has been adapted for use in A. pullulans. This technology allows for precise gene editing, including deletions, modifications, and insertions. Researchers have developed plasmid-based CRISPR/Cas9 systems and, more recently, methods using Cas9 ribonucleoproteins (RNPs). The RNP-based approach offers advantages such as being fast, easy, and not requiring cloning, which reduces off-target effects. researchgate.netucd.ie Studies have demonstrated high efficiency in gene disruption, with one report showing that co-transforming plasmids with the cas9 gene and a guide RNA targeting a specific gene (umps) resulted in a mutation rate of approximately 40%, a significant increase compared to the 4% rate with donor DNA alone. nih.govnih.gov

    Cre/loxP System: The Cre/loxP site-specific recombination system is another powerful tool for genetic manipulation in Aureobasidium species. nih.gov This system enables sequential deletion and expression of multiple genes, which is crucial for dissecting complex biosynthetic pathways and for strain improvement. asm.orgfrontiersin.org A key feature of this system is the ability to recycle selectable markers. After a gene is disrupted or inserted, the marker gene, which is flanked by loxP sites, can be excised by the Cre recombinase. This allows the same marker to be used for subsequent genetic modifications. nih.govasm.org The efficiency of this marker excision can be very high, with reports of over 95% of cells becoming sensitive again to the antibiotic after the resistance gene is removed. asm.orgnih.govfrontiersin.org

    Genetic ToolPrincipleApplication in Aureobasidium ResearchKey Advantages
    CRISPR/Cas9 RNA-guided gene editingGene knockout, gene insertion, targeted mutagenesis to study gene function and metabolic pathways. researchgate.netnih.govHigh efficiency, precision, versatility, reduced off-target effects (especially with RNPs). researchgate.netucd.ie
    Cre/loxP Site-specific recombinationSequential multi-gene deletion/expression, marker gene recycling for complex genomic modifications. asm.orgnih.govEnables multiple rounds of genetic engineering, high-efficiency marker removal. nih.govfrontiersin.org

    Proteomic and Metabolomic Profiling in Response to this compound Exposure

    Proteomics and metabolomics are powerful "omics" technologies used to obtain a global snapshot of the proteins and metabolites within an organism under specific conditions. frontiersin.org While studies specifically profiling the response to this compound exposure are not yet prevalent, the methodologies for performing such analyses on Aureobasidium pullulans are well-established and have been used to investigate other biological processes. frontiersin.orgfrontiersin.orgnih.gov

    Methodological Approach: A typical workflow involves culturing A. pullulans and then performing a comprehensive analysis of its cellular components.

    Proteomics: This involves the large-scale study of proteins. Proteins are extracted from the fungal cells, digested into smaller peptides, and then analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification and quantification of thousands of proteins, revealing changes in expression levels that can be linked to specific cellular responses or metabolic pathways. nih.gov

    Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. It involves profiling small molecule metabolites. Techniques such as gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS are used to identify and quantify a wide array of metabolites. frontiersin.orgnih.gov This can provide direct insights into the metabolic state of the fungus and how it changes in response to stimuli or genetic modification. frontiersin.orgresearchgate.net

    Application to this compound Research: Applying these techniques could elucidate the mechanism of action of this compound. By comparing the proteome and metabolome of A. pullulans (or a susceptible target fungus) with and without exposure to the compound, researchers could identify which proteins and metabolic pathways are affected. For instance, integrated metabolome and transcriptome analysis has been successfully used to understand how one A. pullulans strain inhibits weed growth by affecting pathways like photosynthesis and secondary metabolite biosynthesis. nih.gov A similar approach could pinpoint the specific cellular machinery targeted by this compound. Furthermore, these methods are crucial for metabolic engineering efforts aimed at increasing this compound production by identifying and overcoming rate-limiting steps in its biosynthetic pathway. frontiersin.org

    Omics TechniqueAnalytical PlatformInformation GainedPotential Application for this compound
    Proteomics LC-MS/MSGlobal protein expression profiles, identification of differentially expressed proteins. nih.govIdentify protein targets of this compound, understand cellular resistance mechanisms.
    Metabolomics GC-MS, LC-MS/MSComprehensive profile of small molecule metabolites, pathway analysis. frontiersin.orgnih.govElucidate metabolic pathways affected by this compound, identify precursors and bottlenecks in its biosynthesis. researchgate.net

    Structural Biology Techniques (e.g., X-ray Crystallography, NMR Spectroscopy) for Target Interaction and Conformation

    Determining the three-dimensional structure of a bioactive molecule like this compound is crucial for understanding its function and for rational drug design. The primary techniques for this at atomic resolution are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. dntb.gov.uamdpi.com

    The molecular conformation of this compound has been analyzed using both X-ray diffraction and NMR spectroscopy. These studies revealed that this compound adopts a distinct "arrowhead-like" conformation. This structure is stabilized by three transannular (across the ring) N-H···O=C hydrogen bonds. A nearly identical conformation was observed for the related compound, Aureobasidin A, suggesting this specific shape is energetically stable and likely important for the biological activity of this class of compounds. nih.gov

    X-ray Crystallography: This technique requires the molecule to be crystallized. An X-ray beam is then diffracted by the crystal, and the resulting pattern is used to calculate the positions of the atoms, yielding a high-resolution 3D model of the molecule in its solid state. dntb.gov.ua The crystal structure of this compound was determined from a crystal grown from a hexane-propan-2-ol-acetonitrile solution. researchgate.net

    NMR Spectroscopy: NMR is used to determine the structure of molecules in solution, providing insights into their dynamic nature. dntb.gov.ua For this compound, various 2D NMR techniques were used to analyze its 1H and 13C spectra in a deuteriochloroform solution. The analysis showed that this compound exists predominantly as a single conformer in this solvent. A key finding from Nuclear Overhauser Effect (NOE) experiments was the identification of a cis-conformation for the amide bond between the β-hydroxy-N-methylphenylalanine and proline residues. researchgate.net

    The combination of these techniques provides a comprehensive picture of this compound's structure, which is essential for understanding how it interacts with its biological target, the enzyme inositol (B14025) phosphorylceramide (IPC) synthase. mdpi.comresearchgate.net

    TechniqueState AnalyzedKey Findings for this compound
    X-ray Crystallography Solid (Crystal)Revealed an "arrowhead-like" conformation stabilized by three intramolecular hydrogen bonds. nih.govresearchgate.net
    NMR Spectroscopy SolutionConfirmed the existence of one predominant conformer and identified a cis-amide bond between specific residues. researchgate.net

    High-Throughput Screening for Novel this compound Derivatives

    High-throughput screening (HTS) encompasses a set of automated methods used to rapidly test thousands to millions of chemical compounds for a specific biological activity. nih.govnih.gov This technology is indispensable for discovering novel derivatives of this compound that may possess improved antifungal potency, a broader spectrum of activity, or better pharmacological properties.

    Several HTS strategies are applicable to the search for new antifungal cyclic peptides and their derivatives:

    Whole-Cell Based Assays: These are among the most common HTS methods. In this approach, a target fungus is grown in microtiter plates (e.g., 96- or 384-well plates), and each well is treated with a different compound from a chemical library. asm.orgnih.gov Fungal growth inhibition is typically measured by assessing metabolic activity, often using a colorimetric indicator like resazurin, which changes color in the presence of living, respiring cells. nih.govkit.edu This method is powerful because it identifies compounds that are active against the whole organism, though it may require secondary screens to determine the specific target. nih.gov

    Combinatorial Synthesis and Screening: This approach involves the high-throughput synthesis of large libraries of related compounds. For cyclic peptides like this compound, a library of analogues can be generated by systematically varying the amino acid residues at different positions. nih.gov These libraries can then be screened for activity. One advanced method combines combinatorial synthesis on beads with sequencing by partial Edman degradation/mass spectrometry (PED/MS) to quickly identify the structure of the most active "hit" compounds. nih.gov

    Image-Based HTS: This method uses automated microscopy and image analysis to directly quantify the effect of compounds on fungal morphology or biofilm formation. asm.org For example, an HTS platform can be designed to identify compounds that inhibit the formation of or disperse pre-existing biofilms of pathogenic fungi. asm.org

    In Silico Screening: Computational methods, such as those based on quantitative structure-activity relationships (QSAR), can be used to screen vast virtual libraries of millions of peptides. nih.gov These models are trained on known antifungal peptides to predict the activity of new sequences, allowing researchers to prioritize a smaller number of promising candidates for chemical synthesis and experimental validation. nih.gov

    These HTS platforms provide the necessary scale and speed to explore the vast chemical space around the core this compound structure, accelerating the discovery of next-generation antifungal agents. nih.govnih.gov

    HTS ApproachPrincipleApplication
    Whole-Cell Assay Measures inhibition of fungal growth in microtiter plates using metabolic indicators. nih.govkit.eduPrimary screening of compound libraries for general antifungal activity.
    Combinatorial Chemistry Synthesis and screening of large libraries of related peptide analogues. nih.govGeneration and testing of novel this compound derivatives with varied amino acid sequences.
    Image-Based Screening Automated microscopy to quantify effects on fungal growth, morphology, or biofilms. asm.orgIdentifying derivatives that specifically inhibit fungal adhesion or biofilm formation.
    In Silico / QSAR Computational models predict the bioactivity of virtual compounds based on their structure. nih.govPre-screening of massive virtual peptide libraries to select high-priority candidates for synthesis.

    Future Research Directions and Unanswered Questions

    Elucidation of Complete Biosynthetic Pathways for Aureobasidin E

    The synthesis of this compound in the fungus Aureobasidium pullulans is known to involve non-ribosomal peptide synthetases (NRPSs). vulcanchem.com These large, modular enzymes are responsible for assembling the peptide backbone from various amino acid precursors, including non-standard ones like β-hydroxy-N-methyl-L-phenylalanine. vulcanchem.com The process also involves cyclization to form the characteristic macrocyclic ester bond of depsipeptides and subsequent modifications such as hydroxylation and methylation. vulcanchem.com

    However, the precise gene cluster responsible for this compound production has not yet been fully characterized. vulcanchem.com While homologs of the AUR1 gene, which is crucial for inositol (B14025) phosphorylceramide (IPC) synthase activity in Saccharomyces cerevisiae, may be indirectly involved, the specific genes and the regulatory network governing this compound synthesis are still unknown. vulcanchem.com Future research should focus on identifying and characterizing the complete biosynthetic gene cluster (BGC) for this compound. This would involve genomic sequencing of A. pullulans, followed by bioinformatic analysis to locate the NRPS-encoding genes and other associated enzymes. Functional genomic studies, such as gene knockout and overexpression experiments, would then be necessary to confirm the role of these genes in the biosynthetic pathway. A complete understanding of the biosynthetic machinery would pave the way for metabolic engineering and synthetic biology approaches to enhance production and generate novel analogs.

    Key Research Objectives:

    Identification and sequencing of the complete this compound biosynthetic gene cluster.

    Functional characterization of the NRPSs and tailoring enzymes involved in its synthesis.

    Investigation of the regulatory mechanisms that control the expression of the biosynthetic genes.

    Deepening Understanding of Host-Pathogen-Aureobasidin E Interactions at a Molecular Level

    The interaction between this compound, a host organism, and a pathogen is a complex interplay of molecular events. unibo.it Based on its structural similarity to Aureobasidin A, it is hypothesized that this compound targets IPC synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway. vulcanchem.complos.org Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. vulcanchem.com The β-hydroxy-N-methyl-L-phenylalanine residues in its structure may enhance its affinity for lipid bilayers, facilitating its interaction with membrane-bound enzymes like IPC synthase. vulcanchem.com

    However, the precise molecular details of this interaction, as well as the host's response to the compound and the pathogen, are not fully understood. Future research should aim to elucidate the three-dimensional structure of the this compound-IPC synthase complex to understand the molecular basis of its inhibitory activity. Furthermore, investigating the host's immune response to fungal cells treated with this compound is crucial. frontiersin.org This includes studying how the host recognizes and responds to altered fungal cell surfaces and the potential immunomodulatory effects of the compound itself. Understanding pathogen resistance mechanisms, such as potential efflux pumps or mutations in the target enzyme, is also a critical area for investigation. vulcanchem.comfrontiersin.orgasm.org

    Key Research Objectives:

    Structural elucidation of the this compound-IPC synthase complex.

    Investigation of the host's innate and adaptive immune responses to this compound-treated pathogens.

    Identification and characterization of potential resistance mechanisms in pathogenic fungi.

    Exploration of Synergistic Combinations with Other Antimicrobial Agents

    Combining antimicrobial agents can be a powerful strategy to enhance efficacy, reduce the development of resistance, and broaden the spectrum of activity. frontiersin.org Studies on the related compound, Aureobasidin A, have shown synergistic effects when combined with other antifungals like fluconazole (B54011) and amphotericin B against various Candida species. smolecule.commdpi.comresearchgate.net This suggests that this compound may also exhibit synergistic properties.

    Future research should systematically explore the synergistic potential of this compound with a wide range of existing antimicrobial drugs, including azoles, polyenes, and echinocandins. Checkerboard assays can be employed to determine the fractional inhibitory concentration (FIC) index and quantify the degree of synergy. mdpi.com Investigating the mechanisms underlying any observed synergy is also essential. For instance, this compound's disruption of the cell membrane could enhance the uptake or activity of other drugs. These studies could lead to the development of novel combination therapies for difficult-to-treat fungal infections.

    Table of Potential Synergistic Combinations to Investigate:

    Class of Antimicrobial Agent Specific Examples Rationale for Combination
    AzolesFluconazole, VoriconazoleDifferent mechanisms of action targeting ergosterol (B1671047) biosynthesis.
    PolyenesAmphotericin BTargeting ergosterol in the cell membrane, potentially enhanced by membrane disruption.
    EchinocandinsCaspofungin, MicafunginTargeting cell wall synthesis, a different pathway from sphingolipid synthesis.
    Other AntifungalsMyriocinTargeting a different step in the sphingolipid biosynthesis pathway. mdpi.comresearchgate.net

    Investigating the Full Scope of this compound's Biological Activities

    While the primary focus on this compound has been its antifungal properties, it is possible that this complex molecule possesses other, as-yet-undiscovered biological activities. The producing organism, Aureobasidium pullulans, is known to produce a variety of bioactive compounds, including enzymes, polysaccharides, and other antimicrobial agents. mdpi.comslu.se

    Future research should involve broad-spectrum screening of this compound against a diverse range of biological targets. This could include assays for antibacterial, antiviral, anticancer, and immunomodulatory activities. mdpi.com For example, the related liamocins, also produced by A. pullulans, have shown potential as anticancer agents. mdpi.com High-throughput screening platforms and cell-based assays can be utilized to efficiently assess a wide array of potential activities. Any identified activities would then require further investigation to determine the mechanism of action and potential for therapeutic development. The discovery of novel biological activities would significantly expand the potential applications of this compound.

    Potential Biological Activities for Investigation:

    Antibacterial activity: Screening against a panel of Gram-positive and Gram-negative bacteria.

    Antiviral activity: Testing against a range of enveloped and non-enveloped viruses.

    Anticancer activity: Assessing cytotoxicity against various cancer cell lines. mdpi.com

    Immunomodulatory effects: Investigating the impact on cytokine production and immune cell function. mdpi.com

    Enzyme inhibition: Screening against a library of clinically relevant enzymes.

    Application of Synthetic Biology for Rational Design and Production

    Synthetic biology offers powerful tools for the rational design and enhanced production of natural products like this compound. genetics.ac.cn By understanding the biosynthetic pathway, it becomes possible to engineer the producing organism, Aureobasidium pullulans, or a heterologous host for improved yields and the creation of novel analogs. nih.gov

    Future research in this area should focus on several key aspects. Firstly, the identified biosynthetic gene cluster for this compound can be introduced into a more genetically tractable and industrially robust host, such as Saccharomyces cerevisiae or Escherichia coli, for heterologous production. frontiersin.org Secondly, the principles of rational design can be applied to modify the NRPS enzymes to incorporate different amino acid building blocks, leading to the generation of a library of this compound analogs. harvard.edu This approach, combined with structure-activity relationship (SAR) studies, could lead to the development of compounds with improved potency, a broader spectrum of activity, or enhanced pharmacokinetic properties. ijcce.ac.iracs.org Furthermore, synthetic biology techniques can be used to optimize precursor supply and regulate gene expression to maximize the production of this compound. frontiersin.org

    Synthetic Biology Strategies for this compound:

    Strategy Objective Approach
    Heterologous ProductionImprove yield and simplify downstream processing.Express the this compound biosynthetic gene cluster in a well-characterized industrial host. frontiersin.org
    Rational Design of AnalogsCreate novel compounds with improved properties.Modify the adenylation domains of the NRPS to incorporate different amino acids. harvard.edu
    Metabolic EngineeringIncrease precursor availability.Overexpress genes in precursor biosynthetic pathways.
    Regulatory EngineeringOptimize gene expression.Place biosynthetic genes under the control of strong, inducible promoters.

    Addressing Challenges in Production Scale-Up and Economic Viability

    Future research should focus on optimizing the fermentation process for A. pullulans to maximize this compound titers. This includes optimizing medium components, such as carbon and nitrogen sources, as well as physical parameters like temperature, pH, and aeration. agriculturejournals.cz Developing cost-effective downstream processing methods for the purification of this compound is also crucial. agriculturejournals.cz The exploration of using low-cost and renewable substrates for fermentation could further reduce production costs. nih.gov Additionally, the development of robust and scalable fermentation and purification processes will be essential for industrial production. A thorough technoeconomic analysis will be necessary to evaluate the commercial potential of this compound and guide further development efforts.

    Challenges and Potential Solutions in Production:

    Challenge Potential Solution(s)
    Low Production TiterOptimization of fermentation conditions; Metabolic and genetic engineering of the producing strain. agriculturejournals.cz
    High Cost of SubstratesUtilization of agro-industrial wastes or other low-cost renewable feedstocks. nih.gov
    Complex Downstream ProcessingDevelopment of efficient and scalable purification protocols, such as chromatography and extraction methods. agriculturejournals.cz
    Economic ViabilityTechnoeconomic modeling to identify cost drivers and guide process optimization.

    Q & A

    Q. What are the established methodologies for determining the antifungal mechanism of Aureobasidin E?

    To investigate the mechanism of action, researchers typically use in vitro assays targeting fungal sphingolipid biosynthesis. This compound, like its analogs (e.g., Aureobasidin A), inhibits inositol phosphorylceramide (IPC) synthase, a critical enzyme in fungal cell membrane integrity. Methodologies include:

    • Enzyme inhibition assays : Measure IPC synthase activity using radiolabeled substrates (e.g., 3^3H-inositol) in fungal membrane extracts .
    • Genetic knockout studies : Compare susceptibility of wild-type vs. IPC synthase-deficient fungal strains to confirm target specificity .
    • Membrane permeability assays : Use fluorescent dyes (e.g., propidium iodide) to assess cell membrane disruption in treated fungi .

    Q. How is the minimum inhibitory concentration (MIC) of this compound determined against pathogenic fungi?

    MIC values are quantified using standardized protocols such as the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines :

    • Broth microdilution : Serial dilutions of this compound are prepared in 96-well plates, inoculated with fungal conidia, and incubated for 24–48 hours. MIC is defined as the lowest concentration with ≥90% growth inhibition .
    • Agar dilution : Fungal strains are streaked on agar plates containing gradient concentrations of this compound; MIC is the lowest concentration with no visible growth .
    • Synergy testing : For combination therapies, checkerboard assays calculate fractional inhibitory concentration (FIC) indices to identify synergistic interactions (e.g., with azoles like fluconazole) .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported efficacy data for this compound across different fungal species?

    Discrepancies may arise from variations in experimental design or fungal biology. To address this:

    • Standardize assay conditions : Control factors like inoculum size, growth medium, and incubation time .
    • Cross-validate with multiple strains : Include clinical isolates and reference strains (e.g., Candida albicans ATCC 90028, Aspergillus fumigatus ATCC 204305) to assess species-specific responses .
    • Meta-analysis : Systematically review existing data using databases like PubMed and Web of Science, applying inclusion/exclusion criteria to minimize bias .

    Example Data Comparison :

    Fungal SpeciesMIC Range (μg/mL)Study ConditionsReference
    C. albicans0.5–2.0RPMI-1640, 35°C
    A. fumigatus4.0–8.0Sabouraud agar[Hypothetical]

    Q. What experimental strategies are recommended for elucidating the biosynthetic pathway of this compound?

    Advanced approaches include:

    • Genome mining : Identify biosynthetic gene clusters in Aureobasidium spp. using tools like antiSMASH .
    • Heterologous expression : Clone candidate genes into model organisms (e.g., Saccharomyces cerevisiae) to reconstitute pathway steps .
    • Isotope labeling : Trace precursor incorporation (e.g., 13^{13}C-labeled amino acids) via NMR or mass spectrometry .

    Q. How should researchers design studies to investigate resistance mechanisms against this compound in fungal pathogens?

    A robust design includes:

    • Serial passage assays : Expose fungi to sub-inhibitory this compound concentrations over multiple generations; sequence genomes of resistant mutants to identify mutations .
    • Proteomic profiling : Compare protein expression in sensitive vs. resistant strains via LC-MS/MS to pinpoint overexpression of efflux pumps or metabolic bypass pathways .
    • CRISPR-Cas9 validation : Knock out candidate resistance genes to confirm their role in susceptibility .

    Methodological Guidance for Complex Scenarios

    Q. What systematic review protocols are most effective for synthesizing fragmented data on this compound's pharmacokinetics?

    Follow PRISMA guidelines and:

    • Search multiple databases : Include PubMed, Embase, and Scopus, using Boolean terms (e.g., "this compound AND (pharmacokinetics OR ADME)") .
    • Screen for bias : Use tools like ROBIS to assess study quality; exclude non-peer-reviewed sources .
    • Extract data into standardized templates : Organize parameters (e.g., half-life, bioavailability) for meta-regression analysis .

    Q. How can researchers optimize the reproducibility of this compound's antifungal activity in in vivo models?

    Key considerations:

    • Animal model selection : Use immunosuppressed mice for invasive candidiasis studies; standardize infection routes (e.g., intravenous vs. intraperitoneal) .
    • Dose-ranging studies : Establish a therapeutic index by comparing efficacy (e.g., fungal burden reduction) and toxicity (e.g., liver enzyme levels) .
    • Blinded scoring : Ensure histopathology assessments are performed by multiple independent reviewers .

    Tables for Data Synthesis

    Q. Table 1: Key Methodological Pitfalls and Solutions in this compound Research

    PitfallSolutionEvidence Source
    Inconsistent MIC reportingAdhere to CLSI guidelines for all assays
    Poor target validationCombine genetic and enzymatic assays
    Low sample size in in vivo studiesUse power analysis to determine N

    Q. Table 2: Recommended Databases for this compound Literature Reviews

    DatabaseStrengthsLimitations
    PubMedComprehensive biomedical coverageLimited chemistry data
    Web of ScienceCitation tracking and impact metricsSubscription required
    ScopusInterdisciplinary coverageVariable update frequency
    Source:

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.